Diazo Biotin-PEG3-Alkyne
Overview
Description
Diazo Biotin-PEG3-Alkyne is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is a click chemistry reagent, containing an Alkyne group, and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .
Synthesis Analysis
Diazo Biotin-PEG3-Alkyne is an alkyne-activated, sodium dithionite (Na 2 S 2 O 4) cleavable biotin probe that allows for efficient release of the captured biomolecules from streptavidin . This reagent contains a biotin moiety linked to an azide group through a spacer arm containing a diazo group that can be cleaved with 50 mM sodium dithionite solution .Molecular Structure Analysis
The molecular formula of Diazo Biotin-PEG3-Alkyne is C39H53N7O9S . It has a molecular weight of 795.95 .Chemical Reactions Analysis
Diazo Biotin-PEG3-Alkyne contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .Physical And Chemical Properties Analysis
Diazo Biotin-PEG3-Alkyne has a molecular weight of 795.94 and a molecular formula of C39H53N7O9S . It is a solid substance .Scientific Research Applications
Proteomics and Identification of Modified Proteins
Diazo Biotin-PEG3-Alkyne plays a crucial role in proteomics, particularly in identifying protein modifications. For instance, a study utilized it in conjunction with copper-catalyzed azide-alkyne cycloaddition (CuAAC) for identifying O-GlcNAcylated proteins in A549 cells. This method proved more effective than strain-promoted azide-alkyne cycloaddition (SPAAC) with Biotin-DIBO-Alkyne, revealing a higher number of proteins and better accuracy in protein identification (Li et al., 2016).
Bioconjugation and Click Chemistry
The application of Diazo Biotin-PEG3-Alkyne extends to bioconjugation techniques. A study described its use in cyclopropanations of alkene-containing natural products, enabling simultaneous arming and structure-activity relationship studies. This approach allows for the derivatization of natural products and their conjugation with reporter tags for cellular target identification and proteome profiling experiments (Robles et al., 2012).
Enzyme Immobilization
In another study, Diazo Biotin-PEG3-Alkyne was used for enzyme immobilization on thermoresponsive poly(N-isopropylacrylamide) (PNIPAAm) brushes. This method enabled selective immobilization of enzymes, illustrating the potential of Diazo Biotin-PEG3-Alkyne in creating surfaces with specific bioactivity for biomedical applications (Rosenthal et al., 2018).
Protein Labeling and Bioimaging
The versatility of Diazo Biotin-PEG3-Alkyne is highlighted in protein labeling and bioimaging. A study discussed its use for the precise installation of diazo-handles on proteins and antibodies, allowing for in vitro and in-cell site-specific labeling. This method enables bioimaging through an in-cell 'click' reaction and probing of the cysteine proteome in cell lysates (Bernardim et al., 2020).
Hydrogel Fabrication and Enzyme Cascade Reactions
Diazo Biotin-PEG3-Alkyne was also used in the fabrication of hydrogels for enzyme cascade reactions. A study employed electron beam lithography to prepare protein-immobilized hydrogels, demonstrating the potential of Diazo Biotin-PEG3-Alkyne in creating complex biochemical reaction environments (Mancini et al., 2016).
Future Directions
While specific future directions for Diazo Biotin-PEG3-Alkyne are not mentioned in the sources, the use of diazo compounds in chemical biology is a rapidly developing area . Given their unique and diverse reactivity modes, diazo compounds have found implementation in multicomponent reactions, and are being studied for the generation of complex organic molecules .
properties
IUPAC Name |
N-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethyl]-4-[[2-hydroxy-5-[2-(3-prop-2-ynoxypropanoylamino)ethyl]phenyl]diazenyl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H53N7O9S/c1-2-18-52-19-14-36(49)40-15-13-28-7-12-33(47)31(26-28)46-45-30-10-8-29(9-11-30)38(50)42-17-21-54-23-25-55-24-22-53-20-16-41-35(48)6-4-3-5-34-37-32(27-56-34)43-39(51)44-37/h1,7-12,26,32,34,37,47H,3-6,13-25,27H2,(H,40,49)(H,41,48)(H,42,50)(H2,43,44,51)/t32-,34-,37-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIUZFZDETVBCLH-OHTDSXDOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCC(=O)NCCC1=CC(=C(C=C1)O)N=NC2=CC=C(C=C2)C(=O)NCCOCCOCCOCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCOCCC(=O)NCCC1=CC(=C(C=C1)O)N=NC2=CC=C(C=C2)C(=O)NCCOCCOCCOCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H53N7O9S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
795.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diazo Biotin-PEG3-Alkyne |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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